1-(2-Methoxyethyl)-1H-pyrazole-4-carbonyl chloride
Description
1-(2-Methoxyethyl)-1H-pyrazole-4-carbonyl chloride is a reactive acyl chloride derivative of pyrazole, characterized by a 2-methoxyethyl substituent at the 1-position of the pyrazole ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of amides, esters, and other functionalized pyrazole derivatives. The 2-methoxyethyl group introduces steric bulk and polar ether functionality, which may enhance solubility in polar solvents compared to simpler alkyl-substituted analogs.
Properties
Molecular Formula |
C7H9ClN2O2 |
|---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
1-(2-methoxyethyl)pyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C7H9ClN2O2/c1-12-3-2-10-5-6(4-9-10)7(8)11/h4-5H,2-3H2,1H3 |
InChI Key |
ANSRGUHHWIUCHR-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C=N1)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of 1-(2-Methoxyethyl)pyrazole-4-carboxylic Acid
This is the most common laboratory-scale route, involving the conversion of the corresponding carboxylic acid to the acid chloride using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
$$
\text{1-(2-Methoxyethyl)pyrazole-4-carboxylic acid} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}
$$
- The carboxylic acid precursor must be synthesized or obtained beforehand, typically via pyrazole ring formation followed by selective substitution.
- The reaction is conducted under reflux in anhydrous conditions to prevent hydrolysis of the acid chloride.
- Excess thionyl chloride or oxalyl chloride is often used to drive the reaction to completion.
- Removal of gaseous byproducts (SO₂, HCl) is important for reaction efficiency and safety.
- The product is typically purified by vacuum distillation or recrystallization under anhydrous conditions.
Table 1: Typical Reaction Conditions for Acid Chloride Formation
| Parameter | Typical Value/Condition |
|---|---|
| Chlorinating agent | Thionyl chloride or oxalyl chloride |
| Solvent | Anhydrous dichloromethane or none (neat) |
| Temperature | Reflux (ca. 70–80 °C for SOCl₂) |
| Reaction time | 2–6 hours |
| Atmosphere | Inert gas (nitrogen or argon) |
| Work-up | Removal of excess reagent under reduced pressure; purification by distillation |
Direct Alkylation of 1H-pyrazole-4-carbonyl chloride
An alternative approach involves alkylating the nitrogen atom of a pre-formed pyrazole-4-carbonyl chloride with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate.
$$
\text{1H-pyrazole-4-carbonyl chloride} + \text{2-methoxyethyl bromide} + \text{K}2\text{CO}3 \rightarrow \text{this compound} + \text{KBr} + \text{H}_2\text{O}
$$
- This method allows late-stage functionalization of the pyrazole nitrogen.
- The base deprotonates the pyrazole nitrogen, enhancing nucleophilicity.
- Reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature control is critical to minimize side reactions.
- Purification involves aqueous work-up and chromatographic or crystallization techniques.
Industrial Scale Considerations
- Industrial synthesis focuses on maximizing yield and purity (>95%) while managing exothermicity and corrosive byproducts like hydrogen chloride gas.
- Continuous flow reactors are advantageous for improved heat transfer, reaction control, and safety.
- Rigorous purification protocols, including fractional distillation under reduced pressure and recrystallization, are employed to ensure product quality.
- Moisture exclusion is critical throughout to prevent hydrolysis of the acid chloride.
Analytical and Characterization Data Related to Preparation
The preparation of this compound is typically monitored and confirmed by various spectroscopic and chromatographic techniques.
Spectroscopic Signatures
| Technique | Key Observations |
|---|---|
| Proton Nuclear Magnetic Resonance (¹H NMR) | Signals for methoxyethyl protons at δ ~3.3–3.5 ppm; pyrazole ring protons at δ ~7.5–8.5 ppm |
| Infrared Spectroscopy (IR) | Carbonyl stretch of acid chloride near 1750 cm⁻¹; C–N and aromatic ring vibrations |
| Mass Spectrometry (MS) | Molecular ion peak consistent with molecular weight 188.61 g/mol |
| Elemental Analysis | Confirms C, H, N, and Cl content consistent with molecular formula |
Purity and Yield Data
| Preparation Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Chlorination of carboxylic acid | 85–95 | >95 | Dependent on reagent excess and reaction time |
| Direct alkylation | 70–85 | 90–95 | Sensitive to reaction conditions and base quality |
Summary Table of Preparation Routes
| Preparation Route | Starting Materials | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Chlorination of 1-(2-methoxyethyl)pyrazole-4-carboxylic acid | 1-(2-Methoxyethyl)pyrazole-4-carboxylic acid | Thionyl chloride or oxalyl chloride | High yield and purity; well-established | Requires prior synthesis of acid precursor; moisture sensitive |
| Direct N-alkylation of pyrazole-4-carbonyl chloride | 1H-pyrazole-4-carbonyl chloride, 2-methoxyethyl bromide | Potassium carbonate, DMF or THF | Enables late-stage functionalization | Moderate yield; sensitive to reaction conditions |
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Condensation Reactions: The compound can participate in condensation reactions with amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction is usually performed in aqueous media, often under acidic or basic conditions to facilitate the hydrolysis process.
Condensation Reactions: These reactions are often catalyzed by bases such as triethylamine or pyridine.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazole derivatives.
Hydrolysis: 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid.
Condensation Reactions: Amide derivatives of 1-(2-Methoxyethyl)-1H-pyrazole.
Scientific Research Applications
1-(2-Methoxyethyl)-1H-pyrazole-4-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pyrazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Comparison with Similar Pyrazole-4-carbonyl Chlorides
Structural Variations and Substituent Effects
Pyrazole-4-carbonyl chlorides differ primarily in their substituents at the 1-position and additional functional groups (e.g., trifluoromethyl, nitro, or aryl groups). These modifications significantly influence reactivity, stability, and applications. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Stability and Handling
- 1-Methyl-1H-pyrazole-4-carbonyl chloride (CAS 79583-19-0) is commercially available and typically stored under inert conditions due to moisture sensitivity .
- Trifluoromethyl- and Aryl-Substituted Derivatives : Compounds like 1-(1-methylindolin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride require rigorous drying during synthesis (e.g., MgSO₄ for workup) to prevent hydrolysis .
Key Research Findings
Synthetic Efficiency : Trifluoromethyl-substituted pyrazole-4-carbonyl chlorides (e.g., 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride) are synthesized via 8-hour reflux in thionyl chloride, whereas nitro-substituted analogs may require additional purification steps .
Thermal Stability : 1-Methyl-1H-pyrazole-4-carbonyl chloride degrades above 80°C, while aryl-substituted analogs (e.g., 1-(4-nitrophenyl) derivatives) are more thermally stable due to aromatic conjugation .
Biological Activity: Compounds with trifluoromethyl groups show 10–100x higher potency in enzyme inhibition assays compared to non-halogenated analogs .
Biological Activity
The biological activity of 1-(2-Methoxyethyl)-1H-pyrazole-4-carbonyl chloride can be inferred from studies on structurally related compounds. Pyrazoles are known for their diverse pharmacological properties, including:
- Antimicrobial Activity : Some pyrazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : Pyrazole-based compounds have been identified as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs) and monoamine oxidases (MAOs), which are implicated in several diseases .
- Anti-inflammatory Effects : Certain pyrazole derivatives have demonstrated anti-inflammatory properties, which may be relevant for therapeutic applications in conditions like arthritis .
Comparative Analysis with Related Compounds
To better understand the potential efficacy of this compound, it is useful to compare it with other pyrazole derivatives:
Case Studies and Research Findings
While direct studies on this compound are sparse, several relevant investigations provide insights into its potential applications:
- Antimicrobial Studies : Research on similar pyrazole derivatives has indicated promising antimicrobial activity. For example, a study found that certain pyrazole-based compounds exhibited minimum inhibitory concentrations (MICs) as low as 250 μg/mL against various bacterial strains .
- Enzyme Inhibition : A study demonstrated that modifications to the pyrazole structure significantly influenced enzyme inhibitory activity, particularly against CDK8, suggesting that structural variations can enhance biological potency .
- Docking Studies : Molecular docking studies have been employed to predict the binding affinities of pyrazole derivatives to target proteins. These studies suggest that the presence of specific functional groups can enhance interaction with biological targets, indicating a potential pathway for further exploration of this compound .
Q & A
Q. What are the standard synthetic routes for 1-(2-Methoxyethyl)-1H-pyrazole-4-carbonyl chloride?
The compound is typically synthesized via two primary routes:
- Cyclization with POCl₃ : Substituted pyrazole carboxylic acid hydrazides undergo cyclization using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form the carbonyl chloride .
- Thionyl Chloride (SOCl₂) Activation : Carboxylic acid derivatives (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) react with excess thionyl chloride (20 eq) in dry toluene at 90°C, yielding the corresponding acyl chloride in high purity (96% yield) after solvent evaporation .
Q. Key Considerations :
- POCl₃ is preferred for substrates sensitive to over-chlorination.
- SOCl₂ offers faster reaction times but requires rigorous removal of excess reagent to avoid side reactions.
Q. How is the compound characterized post-synthesis?
Characterization relies on multi-spectral analysis :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~150 ppm for carbonyl carbon) confirm structural integrity and substituent positioning .
- Mass Spectrometry (MS) : High-resolution EI-MS validates molecular weight (e.g., m/z 238.0961 for a related pyrazole-carbonitrile) .
- Infrared (IR) Spectroscopy : Strong absorbance bands at ~1750–1800 cm⁻¹ (C=O stretch) and ~700–800 cm⁻¹ (C-Cl stretch) confirm functional groups .
Safety Note : Handle hygroscopic samples under inert conditions to prevent hydrolysis.
Q. What safety protocols are critical for handling this compound?
- Storage : Keep in airtight containers under nitrogen, away from heat/sparks (P210) .
- Exposure Mitigation : Use PPE (gloves, goggles) and work in a fume hood. If inhaled, move to fresh air and seek medical attention (P101, P201) .
- Decontamination : Neutralize spills with sodium bicarbonate before disposal.
Advanced Research Questions
Q. How do reaction conditions influence the stability and purity of this acyl chloride?
- Temperature Sensitivity : Prolonged heating (>100°C) with SOCl₂ risks decomposition; optimal yields are achieved at 90°C for 2 hours .
- Solvent Choice : Dry toluene minimizes hydrolysis, while polar solvents (e.g., DCM) require strict anhydrous conditions .
- Purification Challenges : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) effectively isolates the product but demands rapid processing to avoid moisture ingress .
Data Contradiction : reports POCl₃ use at 120°C, while uses SOCl₂ at 90°C. This divergence highlights substrate-specific optimization needs.
Q. What role does the 2-methoxyethyl group play in modulating reactivity?
- Steric Effects : The methoxyethyl substituent introduces steric hindrance, slowing nucleophilic attack at the carbonyl carbon.
- Electronic Effects : The ether oxygen may stabilize intermediates via resonance, as seen in analogous N,N-bis(2-methoxyethyl)acrylamide systems .
- Application Impact : This group enhances solubility in polar aprotic solvents (e.g., DMF), facilitating use in peptide coupling reactions.
Q. Are computational methods used to predict reactivity or stability?
- DFT Studies : For related pyrazole-4-carboxylic acids, computational models (e.g., B3LYP/6-311++G(d,p)) predict tautomeric stability and electron density distribution at the carbonyl site .
- Reactivity Mapping : Molecular electrostatic potential (MEP) surfaces identify electrophilic regions (carbonyl carbon) for targeted derivatization .
Q. How is this compound applied in multi-step syntheses of bioactive molecules?
- Peptide Coupling : Acts as an acylating agent for amide bond formation in triazole-pyrazole hybrids (e.g., 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile) .
- Drug Discovery : Intermediate in synthesizing kinase inhibitors and antimicrobial agents, leveraging its reactivity with amines and alcohols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
